Cas no 405931-43-3 (4-chloro-6-(cyclohexyloxy)pyrimidine)

4-chloro-6-(cyclohexyloxy)pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4-chloro-6-(cyclohexyloxy)-
- 4-chloro-6-(cyclohexyloxy)pyrimidine
- EN300-1292099
- 405931-43-3
- AKOS010530590
- DTXSID701290629
- SCHEMBL5405665
-
- インチ: InChI=1S/C10H13ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2
- InChIKey: RZESALIAYGLOID-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 212.0716407Da
- どういたいしつりょう: 212.0716407Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-chloro-6-(cyclohexyloxy)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292099-1.0g |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292099-2500mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 2500mg |
$529.0 | 2023-09-30 | ||
Enamine | EN300-1292099-50mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 50mg |
$227.0 | 2023-09-30 | ||
Enamine | EN300-1292099-100mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 100mg |
$238.0 | 2023-09-30 | ||
Enamine | EN300-1292099-10000mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 10000mg |
$1163.0 | 2023-09-30 | ||
Enamine | EN300-1292099-250mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 250mg |
$249.0 | 2023-09-30 | ||
Enamine | EN300-1292099-5000mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 5000mg |
$783.0 | 2023-09-30 | ||
Enamine | EN300-1292099-500mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 500mg |
$260.0 | 2023-09-30 | ||
Enamine | EN300-1292099-1000mg |
4-chloro-6-(cyclohexyloxy)pyrimidine |
405931-43-3 | 1000mg |
$271.0 | 2023-09-30 |
4-chloro-6-(cyclohexyloxy)pyrimidine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
4-chloro-6-(cyclohexyloxy)pyrimidineに関する追加情報
4-Chloro-6-(Cyclohexyloxy)Pyrimidine: A Comprehensive Overview
The compound with CAS No 405931-43-3, commonly referred to as 4-chloro-6-(cyclohexyloxy)pyrimidine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the pyrimidine family, which is a class of six-membered rings consisting of four carbon atoms and two nitrogen atoms at positions 1 and 3. The 4-chloro and 6-(cyclohexyloxy) substituents impart unique chemical properties and functional group reactivity, making this compound a valuable building block in various synthetic pathways.
Recent studies have highlighted the potential of 4-chloro-6-(cyclohexyloxy)pyrimidine as a precursor in the development of bioactive molecules, particularly in the realm of drug discovery. Researchers have explored its role in the synthesis of kinase inhibitors, which are critical in targeting enzymes involved in cellular signaling pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited potent inhibitory activity against Aurora kinases, which are implicated in cancer progression.
The synthesis of 4-chloro-6-(cyclohexyloxy)pyrimidine typically involves a multi-step process that begins with the preparation of a suitable pyrimidine precursor. One common approach is the nucleophilic substitution reaction, where a chlorinated intermediate reacts with a cyclohexanol derivative under alkaline conditions to form the desired product. This method has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production.
In terms of chemical properties, 4-chloro-6-(cyclohexyloxy)pyrimidine exhibits remarkable stability under physiological conditions, making it an ideal candidate for biomedical applications. Its hydroxyl group at position 6 provides opportunities for further functionalization, such as esterification or etherification, enabling the creation of diverse derivatives with tailored biological activities. Additionally, the presence of the chlorine atom at position 4 contributes to its lipophilicity, enhancing its ability to cross cellular membranes.
From an environmental standpoint, researchers have investigated the biodegradability and ecotoxicity of 4-chloro-6-(cyclohexyloxy)pyrimidine. A 2022 study conducted by the European Chemicals Agency (ECHA) revealed that this compound demonstrates moderate biodegradation rates under aerobic conditions, with no significant toxicity observed towards aquatic organisms at concentrations below 10 mg/L.
Looking ahead, the application of 4-chloro-6-(cyclohexyloxy)pyrimidine is expected to expand into novel areas such as agrochemicals and advanced materials science. Its ability to act as a versatile scaffold for molecular design positions it as a key player in future innovations across multiple industries.
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